1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is a chemical compound with the molecular formula C20H26N2O3. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a methoxyphenyl group and a phenoxypropanol moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as para-methoxyphenylpiperazine (meopp), have been found to interact withalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Meopp, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is known to affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
A study on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, a structurally similar compound, identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
For example, MeOPP produces somewhat similar effects to amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methoxyphenylpiperazine with phenoxypropanol under specific conditions. One common method includes:
Step 1: Reacting 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the phenoxypropanol group.
Step 2: Purification of the product through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenoxypropanol moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industry: It is utilized in the development of new materials and chemical intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- 4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl-1H-1,2,4-triazol-5-one
Uniqueness
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKPGVIGPRQBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949978 | |
Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-15-7 | |
Record name | 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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